Lipophilicity (LogP) Comparison: 3-Ethyl-4-(hydroxymethyl)benzonitrile vs. 4-(Hydroxymethyl)benzonitrile
The predicted octanol-water partition coefficient (LogP) for 3-Ethyl-4-(hydroxymethyl)benzonitrile is 1.61, a value substantially higher than the 1.01 predicted for its non-ethylated analog, 4-(hydroxymethyl)benzonitrile. This difference reflects the lipophilic contribution of the ethyl substituent . For procurement, this indicates the target compound is less soluble in aqueous buffers but more soluble in organic solvents, a critical factor for reaction solvent selection, chromatographic purification, and the design of DMSO-based stock solutions for biological assays.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP: 1.61 (Predicted) |
| Comparator Or Baseline | 4-(Hydroxymethyl)benzonitrile (LogP: 1.01 Predicted) |
| Quantified Difference | ΔLogP = +0.60 (59% increase in lipophilicity) |
| Conditions | Predicted values using ACD/Labs Percepta Platform PhysChem Module |
Why This Matters
A LogP difference of this magnitude requires different handling and formulation strategies, directly impacting the choice of procurement for a specific application.
